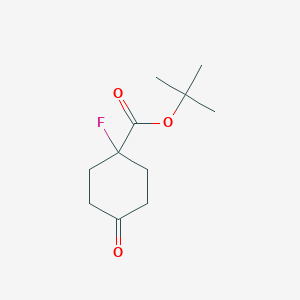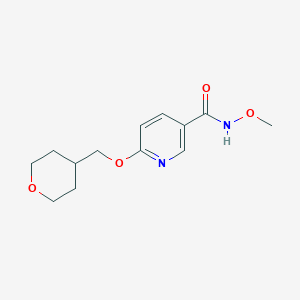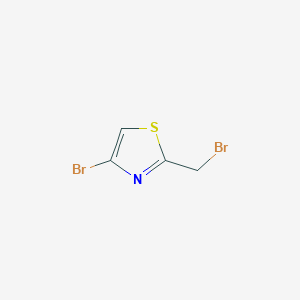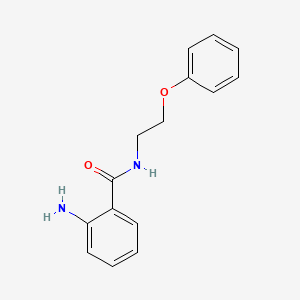
1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione" is a complex molecule that appears to be a derivative of quinazoline-2,4(1H,3H)-dione. Quinazoline derivatives are of significant interest due to their wide range of biological activities and their use as key intermediates in the synthesis of various drugs, such as Prazosin, Bunazosin, and Doxazosin .
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved using carbon dioxide and 2-aminobenzonitriles with a catalytic amount of cesium carbonate . Another method involves the condensation of 3-aminoquinazolinones with benzoxazinones, which can tolerate a range of functionalities at the quinazolinone 2-position . Additionally, the synthesis of related heterocyclic systems, such as 1,3,4-oxadiazoles, can be performed by treating isatoic anhydrides with hydrazine hydrate followed by reaction with various reagents .
Molecular Structure Analysis
The molecular structure of the compound includes a 1,2,4-oxadiazole ring, which can be synthesized from acylhydrazines treated with polyphosphoric acid to yield 1,3,4-oxadiazolo[3,2-b]isoquinoline derivatives . The presence of the 2,4-dimethoxyphenyl group suggests additional synthetic steps involving methoxylation.
Chemical Reactions Analysis
The compound's chemical reactivity would likely be influenced by the presence of the oxadiazole and quinazoline moieties. The oxadiazole ring is known for its electron-withdrawing properties, which could affect the electrophilic and nucleophilic reactions of the molecule . The quinazoline ring system is a versatile scaffold that can undergo various chemical transformations, including nucleophilic substitution and cycloaddition reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione" are not detailed in the provided papers, we can infer that the molecule would exhibit properties typical of quinazoline derivatives. These might include moderate to high melting points and the ability to form crystalline solids . The solubility of the compound would depend on the nature of the substituents and the overall molecular polarity. The presence of the dimethoxyphenyl group could potentially increase the molecule's lipophilicity .
Applications De Recherche Scientifique
Synthesis and Characterization
Quinazoline derivatives are synthesized through various chemical reactions, involving key intermediates and catalysts. An efficient synthesis method for quinazoline-2,4(1H,3H)-diones derivatives uses 2-aminobenzonitriles with carbon dioxide and catalytic amounts of cesium carbonate, demonstrating the versatility of these compounds in drug synthesis, including key intermediates for drugs like Prazosin, Bunazosin, and Doxazosin (Patil et al., 2008). Additionally, solvent-free conditions have been employed to synthesize quinazoline-2,4(1H,3H)-diones, highlighting a move towards more sustainable chemical processes (Mizuno et al., 2007).
Biological Applications
Quinazoline derivatives have been investigated for their biological activities, including antimicrobial properties. For example, tetrahydroquinazoline derivatives of benzo[b]thiophene have shown good to moderate antimicrobial activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Bhatt et al., 2015). This research supports the exploration of quinazoline derivatives in developing new antimicrobial drugs.
Agricultural Applications
In the agricultural sector, novel pyrazole-quinazoline-2,4-dione hybrids have been identified as potent inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), which is a significant target in herbicide discovery for controlling resistant weeds. These compounds display excellent potency and herbicidal activity, suggesting their utility in agricultural practices (He et al., 2020).
Propriétés
IUPAC Name |
1-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5/c1-34-19-12-13-21(23(16-19)35-2)25-28-24(36-29-25)17-31-22-11-7-6-10-20(22)26(32)30(27(31)33)15-14-18-8-4-3-5-9-18/h3-13,16H,14-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDWWLYWBDXWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylsulfanyl)-[1,3]oxazolo[4,5-c]pyridine](/img/structure/B2500310.png)




![methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate](/img/structure/B2500319.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2500321.png)
![3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2500325.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2500327.png)


